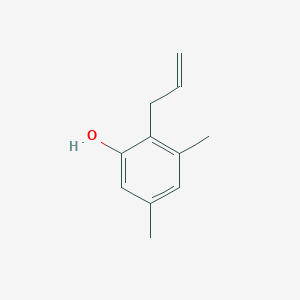
2-Allyl-3,5-dimethylphenol
Overview
Description
2-Allyl-3,5-dimethylphenol is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Pharmaceutical Compounds:
2-Allyl-3,5-dimethylphenol serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions such as allylic substitutions and cross-coupling reactions. For instance, it has been utilized in the synthesis of biologically active compounds that exhibit antitumor activity .
2. Antioxidant Properties:
Research indicates that this compound exhibits significant antioxidant properties. Studies have shown that it can effectively scavenge free radicals, making it a candidate for use in food preservation and cosmetic formulations .
3. Polymer Chemistry:
The compound is also explored for its potential applications in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its reactivity allows it to participate in polymerization processes that yield materials with desirable characteristics for industrial applications .
Biological Applications
1. Anticancer Activity:
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, it has shown promising results against human tumor cells with significant growth inhibition rates .
2. Antimicrobial Properties:
The compound exhibits antimicrobial activity against a range of pathogens. This property makes it a candidate for inclusion in formulations aimed at preventing microbial growth in pharmaceutical and cosmetic products .
Case Studies
Chemical Reactions Analysis
Methylation of the Phenolic Hydroxyl Group
The phenolic -OH group undergoes methylation under standard alkylation conditions. A study using dimethyl sulfate (Me<sub>2</sub>SO<sub>4</sub>) in dry acetone with potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as a base achieved quantitative methylation of structurally similar phenolic compounds (e.g., 2-allylphenol derivatives) .
Example Reaction Conditions:
| Reagent | Solvent | Catalyst/Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Dimethyl sulfate | Dry acetone | K<sub>2</sub>CO<sub>3</sub> | Reflux | 12 h | 96% |
The product, 2-allyl-3,5-dimethylphenyl methyl ether , retains the allyl group, enabling further functionalization via the double bond .
Thermal Decomposition (Pyrolysis)
Gas-phase pyrolysis of allyl-substituted phenolic ethers at elevated temperatures (200–500°C) leads to cleavage of the allyl group and formation of aromatic fragments. For example:
-
Pyrolysis of allyl 3,5-dimethylphenyl ether (a structural analog) at 400°C produces 3,5-dimethylphenol and propene as primary products .
Pyrolysis Data:
| Starting Material | Temperature (°C) | Pressure (MPa) | Major Products | Yield |
|---|---|---|---|---|
| Allyl 3,5-dimethylphenyl ether | 400 | 0.1 | 3,5-Dimethylphenol + Propene | 70.6% |
This reaction highlights the thermal lability of the allyl-oxygen bond in phenolic ethers .
Palladium-Catalyzed Allylation
The allyl group participates in Pd-catalyzed coupling reactions. In a para-selective allylation protocol, PdCl<sub>2</sub> (10 mol%) catalyzes the reaction of allylic alcohols with phenols under open-air conditions, yielding para-allylated derivatives .
Example Reaction:
2-Allyl-3,5-dimethylphenol reacts with oct-2-en-1-ol in 1,2-dichloroethane (DCE) at 60°C for 24 h to form 4-[(E)-oct-2-en-1-yl]-3,5-dimethylphenol with high regioselectivity .
Optimized Conditions:
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| PdCl<sub>2</sub> | DCE | 60°C | 24 h | 61% |
This method avoids ortho-allylation byproducts (<15%) and demonstrates compatibility with sterically hindered phenols .
Hydrolysis and Ether Cleavage
Acid- or base-catalyzed hydrolysis of the allyl ether moiety regenerates the parent phenol. For instance:
-
Hydrolysis of 2-allyl-3,5-dimethylphenyl methyl ether with HCl (1.5 mol) in water yields 3,5-dimethylphenol and allyl alcohol .
Hydrolysis Conditions:
| Acid/Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| HCl | Deionized water | Reflux | 2 h | 86.3% |
Properties
CAS No. |
26489-75-8 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3,5-dimethyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O/c1-4-5-10-9(3)6-8(2)7-11(10)12/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
VJBNTMUSFMRWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CC=C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














